molecular formula C40H50N4O12S2 B2958841 4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4'-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)BENZAMIDE CAS No. 327973-29-5

4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4'-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)BENZAMIDE

Cat. No.: B2958841
CAS No.: 327973-29-5
M. Wt: 842.98
InChI Key: CVNQMEGHSKHXIG-UHFFFAOYSA-N
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Description

4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple methoxyethyl and sulfamoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE involves multiple steps, including the introduction of methoxyethyl and sulfamoyl groups to the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl groups to amines.

    Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZOIC ACID: Shares similar sulfamoyl and methoxyethyl groups but differs in its overall structure and properties.

    4,4’-BIS(4-AMINOPHENOXY)DIPHENYL SULFONE: Contains similar functional groups but has a different core structure.

Uniqueness

4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N4O12S2/c1-51-23-19-43(20-24-52-2)57(47,48)33-13-7-29(8-14-33)39(45)41-35-17-11-31(27-37(35)55-5)32-12-18-36(38(28-32)56-6)42-40(46)30-9-15-34(16-10-30)58(49,50)44(21-25-53-3)22-26-54-4/h7-18,27-28H,19-26H2,1-6H3,(H,41,45)(H,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNQMEGHSKHXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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